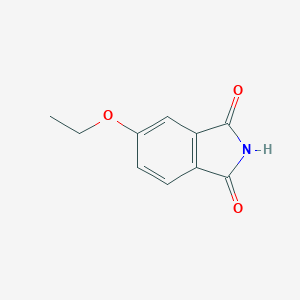

5-ethoxy-2,3-dihydro-1H-isoindole-1,3-dione

Description

Properties

IUPAC Name |

5-ethoxyisoindole-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO3/c1-2-14-6-3-4-7-8(5-6)10(13)11-9(7)12/h3-5H,2H2,1H3,(H,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVSKCUHMZOIRNW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC2=C(C=C1)C(=O)NC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of phthalic anhydride with ethanolamine under reflux conditions, leading to the formation of the desired product .

Industrial Production Methods

Industrial production methods for 5-ethoxy-2,3-dihydro-1H-isoindole-1,3-dione are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Mannich Reaction

In this method, the acidic proton at the imide nitrogen of the isoindole allows for aminomethylation. The reaction involves treating the compound with formaldehyde and N-arylpiperazines in tetrahydrofuran (THF) under heat. This method has been reported to yield derivatives with varying degrees of efficiency depending on substituents and reaction conditions .

Tscherniac-Einhorn Reaction

This reaction involves the interaction of indoline with 2-(hydroxymethyl)isoindoline-1,3-dione using concentrated sulfuric acid as a catalyst. The process typically leads to a mixture of products that can be challenging to separate due to side reactions involving unprotected amine groups .

Hydrazine Hydrate Reaction

The compound can also be synthesized by refluxing it with hydrazine hydrate in methanol followed by treatment with concentrated hydrochloric acid. This method is noted for producing high yields of the desired product .

Chemical Reactions and Functionalization

5-ethoxy-2,3-dihydro-1H-isoindole-1,3-dione exhibits several reactive sites that allow for further functionalization:

Electrophilic Aromatic Substitution

The presence of ethoxy and carbonyl groups makes the isoindole structure susceptible to electrophilic aromatic substitution reactions. These reactions can introduce various substituents onto the aromatic ring.

Nucleophilic Addition Reactions

The carbonyl groups in the isoindole structure can undergo nucleophilic addition reactions with various nucleophiles such as amines or alcohols, leading to new derivatives that may possess enhanced biological activity.

Reduction Reactions

Reduction of the carbonyl groups can yield alcohol derivatives or other functional groups that may further enhance the pharmacological profile of the compound.

Scientific Research Applications

Chemical Synthesis and Structural Properties

5-Ethoxy-2,3-dihydro-1H-isoindole-1,3-dione serves as a versatile building block in organic synthesis. It can be used to create more complex molecules through various chemical reactions. For instance, it has been employed in the synthesis of isoindoline derivatives that exhibit significant biological activities, including anti-inflammatory and antibacterial properties . The compound's structural features allow for modifications that enhance its pharmacological profiles.

Biological Activities

The compound has been extensively studied for its biological activities , which include:

- Antimicrobial Properties : Research indicates that derivatives of isoindole-1,3-dione, including this compound, demonstrate strong antimicrobial effects against both Gram-positive and Gram-negative bacteria. For example, certain derivatives showed inhibition zones comparable to standard antibiotics like gentamicin .

- Anticancer Potential : Several studies have highlighted the anticancer properties of isoindole derivatives. For instance, compounds derived from this compound exhibited significant antiproliferative activity against human cancer cell lines such as Caco-2 and HCT-116. These compounds were found to induce apoptosis and arrest the cell cycle in cancer cells .

- Neuroprotective Effects : The compound has shown promise as a potential inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes implicated in neurodegenerative diseases like Alzheimer's. Some derivatives demonstrated IC50 values indicating effective inhibition of these enzymes .

Medicinal Chemistry Applications

In medicinal chemistry, this compound is being explored for its potential as a pharmaceutical intermediate. Its derivatives are being investigated for their ability to act as analgesics and anti-inflammatories without the side effects associated with traditional medications . The compound's ability to modulate various biochemical pathways enhances its appeal as a candidate for drug development.

Industrial Applications

Beyond medicinal uses, this compound is also relevant in industrial applications. It is utilized in the production of dyes and pigments due to its stable chemical structure and reactivity. This versatility makes it a valuable compound not only in pharmaceuticals but also in various chemical industries.

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of 5-ethoxy-2,3-dihydro-1H-isoindole-1,3-dione involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Type

4-Methoxy-2,3-dihydro-1H-isoindole-1,3-dione Derivatives

- Substituent : Methoxy (-OCH₃) at position 3.

- Key Findings: The 4-methoxy group significantly enhances inhibitory activity against phosphodiesterase 10A (PDE10A) compared to non-substituted analogs. For example, compound 18 (with a 4-methoxy group and a benzimidazole-butyl linker) showed higher PDE10A inhibition than analogs lacking the methoxy substituent . In serotonin receptor (5-HT1A/5-HT7) binding assays, 4-methoxy derivatives exhibited moderate affinity (e.g., compound 13: 59% binding for 5-HT1A), while non-methoxy analogs (e.g., compounds 20–23) had reduced activity .

5-Amino-2-(cyclopropylmethyl)-2,3-dihydro-1H-isoindole-1,3-dione

Functional Group Modifications

2-(2,6-Dioxopiperidin-3-yl)-2,3-dihydro-1H-isoindole-1,3-dione Derivatives

- Substituent : Dioxopiperidinyl group at position 2.

- Applications : These derivatives are used in proteolysis-targeting chimeras (PROTACs) for androgen receptor degradation .

- Key Example: 5-(4-Amino-4-ethylpiperidin-1-yl)-2-(2,6-dioxopiperidin-3-yl)-2,3-dihydro-1H-isoindole-1,3-dione (MW: 384.4 g/mol) has a piperidine substituent for enhanced receptor binding .

2-(2-Aminophenyl)-5-Bromo-2,3-dihydro-1H-isoindole-1,3-dione

- Substituent: Bromo (-Br) at position 5 and aminophenyl at position 2.

- Molecular Weight : ~335.2 g/mol (estimated) .

- Key Features :

- Bromine’s electron-withdrawing nature may increase electrophilicity, enhancing reactivity in cross-coupling reactions.

- Comparison : The ethoxy group is electron-donating, which could stabilize the aromatic system differently compared to bromine.

Serotonin Receptor Affinity

- 4-Methoxy Derivatives : Moderate affinity for 5-HT1A (up to 59%) and 5-HT7 (up to 51%) receptors .

- Ethoxy Analogs: No direct data on serotonin receptor binding, but the ethoxy group’s larger size compared to methoxy may reduce affinity due to steric hindrance.

Phosphodiesterase Inhibition

Biological Activity

5-Ethoxy-2,3-dihydro-1H-isoindole-1,3-dione is a compound belonging to the isoindole family, which has garnered attention for its potential biological activities. This article explores its biological activity, including antimicrobial and anticancer properties, as well as its mechanisms of action and biochemical pathways.

This compound has the following chemical characteristics:

| Property | Value |

|---|---|

| IUPAC Name | 5-ethoxyisoindole-1,3-dione |

| CAS Number | 50727-05-4 |

| Molecular Formula | C10H11NO3 |

| Molecular Weight | 191.20 g/mol |

| InChI Key | TVSKCUHMZOIRNW-UHFFFAOYSA-N |

The biological activity of this compound is attributed to its interaction with various biological targets. Isoindole derivatives typically exhibit their effects through:

1. Enzyme Inhibition:

The compound can inhibit specific enzymes involved in critical biochemical pathways.

2. Interaction with Receptors:

It may bind to receptors that modulate cellular processes, affecting signal transduction pathways.

3. Modulation of Gene Expression:

By influencing transcription factors, it can alter gene expression profiles related to cell growth and apoptosis.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties against various pathogens. Studies have shown:

- Bacterial Inhibition: Effective against Gram-positive and Gram-negative bacteria.

- Fungal Activity: Demonstrated antifungal effects in vitro.

Anticancer Properties

The compound has been evaluated for its anticancer potential in several studies:

Case Study: Anticancer Evaluation in MCF-7 Cells

A study investigated the effects of this compound on MCF-7 breast cancer cells. The findings included:

- IC50 Value: The compound exhibited an IC50 value of approximately 15 µM, indicating potent antiproliferative effects.

- Mechanism: Induction of apoptosis was observed through caspase activation assays.

Biochemical Pathways Affected

This compound influences several biochemical pathways:

| Pathway | Effect |

|---|---|

| Apoptosis | Induces programmed cell death |

| Cell Cycle Regulation | Causes G2/M phase arrest |

| Reactive Oxygen Species (ROS) | Modulates oxidative stress responses |

Comparison with Similar Compounds

When compared to similar isoindole derivatives, this compound shows unique properties due to the ethoxy group:

| Compound | Antimicrobial Activity | Anticancer Activity |

|---|---|---|

| 5-Ethoxy-2,3-dihydroisoindole | Moderate | High |

| Phthalimide | Low | Moderate |

| N-Methylphthalimide | Low | Low |

Q & A

Q. What are standard synthetic routes for preparing 5-ethoxy-2,3-dihydro-1H-isoindole-1,3-dione?

A common approach involves coupling reactions using Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) in PEG-400/DMF solvent systems, followed by purification via column chromatography with ethyl acetate/hexane gradients. For example, analogous indole derivatives have been synthesized via 12-hour reactions under inert conditions, yielding ~42% after recrystallization . Key steps include monitoring reaction progress using TLC and confirming purity via NMR (¹H, ¹³C, ¹⁹F) and HRMS .

Q. Which spectroscopic techniques are critical for characterizing this compound?

Core methods include:

- ¹H/¹³C NMR to confirm substituent positions and hydrogen environments.

- HRMS for molecular weight validation.

- TLC for real-time reaction monitoring. For example, ¹H NMR can resolve ethoxy group signals (δ ~1.3–1.5 ppm for CH₃, δ ~4.0–4.2 ppm for OCH₂), while ¹³C NMR identifies carbonyl carbons (δ ~165–170 ppm) .

Q. How can researchers source or design analogs of this compound?

Building blocks such as substituted isoindole-1,3-diones (e.g., bromo or hydroxymethyl derivatives) are available in catalogs like Enamine Ltd. These can be functionalized via nucleophilic substitution or cross-coupling reactions . For instance, N-hydroxymethyl analogs (CAS 118-29-6) are precursors for further derivatization .

Advanced Research Questions

Q. How can factorial design optimize the synthesis of 5-ethoxy-isoindole-dione derivatives?

A 2³ factorial design can systematically evaluate variables like solvent polarity (DMF vs. PEG-400), catalyst loading (CuI: 0.1–0.3 eq), and reaction time (6–18 hours). Response surface methodology (RSM) can model interactions between factors, improving yield and reducing byproducts. This approach is validated in studies where solvent choice significantly impacts reaction efficiency .

Q. What strategies resolve contradictions in reported physicochemical properties (e.g., logP, density)?

Discrepancies may arise from measurement techniques (e.g., computational vs. experimental logP). Cross-validate using:

Q. How can X-ray crystallography clarify structural ambiguities in derivatives?

SHELX programs (e.g., SHELXL) refine crystal structures using high-resolution data. For hygroscopic compounds, flash-cooling in liquid nitrogen preserves crystal integrity. A recent study resolved a 2.6 Å structure of a thiophene-isoindole-dione hybrid, confirming dihedral angles between the ethoxy group and isoindole core .

Q. What computational methods predict the compound’s reactivity in nucleophilic substitutions?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states and charge distribution. For example, the ethoxy group’s electron-donating effect lowers activation energy for SN2 reactions at the isoindole C-2 position. Molecular dynamics simulations further validate solvent effects on reaction pathways .

Q. How can researchers address stability challenges during storage?

Stability studies under accelerated conditions (40°C/75% RH) identify degradation pathways. For hygroscopic analogs, storage under inert gas (argon) in desiccators (silica gel) is recommended. LC-MS monitors hydrolytic degradation, particularly for ester or amide-containing derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.